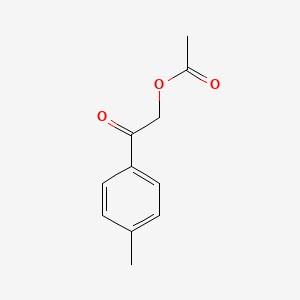
2-(4-Methylphenyl)-2-oxoethyl acetate
Übersicht
Beschreibung
2-(4-Methylphenyl)-2-oxoethyl acetate is an organic compound. It belongs to the class of organic compounds known as phenol esters, which are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group . It is an extremely weak basic (essentially neutral) compound .
Chemical Reactions Analysis
Esters, the class of compounds to which 2-(4-Methylphenyl)-2-oxoethyl acetate belongs, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions, undergo trans-esterification reactions to form different esters, and can be reduced to form alcohols or aldehydes depending on the reducing agent .Wissenschaftliche Forschungsanwendungen
-
- Application : Mephedrone is a β-ketoamphetamine that falls under the category of synthetic cathinones. These synthetic cathinones are a new type of designer drugs that have gained recognition due to their ability to induce hallucinations and stimulate the mind, making them prone to misuse .
- Method : The most common synthesis method involves the reaction between 2-bromo-4′-methylpropiophenone and methylamine, followed by acidification into hydrochloride or hydrobromide salt .
- Results : Originally created as a research chemical resembling MDMA in 1929, it eventually gained popularity among individuals seeking recreational drug experiences between 2007 and 2009, as it became accessible for purchase on underground online platforms .
-
- Application : Pyrazolines and their derivatives have been focused on due to their confirmed biological as well as pharmacological activities. They have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
- Method : This study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Results : The study is still ongoing and results are yet to be published .
-
2-(4-methylsulfonylphenyl) Indole Derivatives
- Application : These compounds were assessed for their antimicrobial, COX inhibitory and anti-inflammatory activities .
- Method : The compounds were synthesized and then tested for their biological activities .
- Results : The results of the biological evaluation are not provided in the search results .
-
- Application : Esters are readily synthesized and naturally abundant. They are frequently the source of flavors and aromas in many fruits and flowers. Esters also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol). Soap is produced by a saponification (basic hydrolysis) reaction of a fat or oil .
- Method : Carboxylic acids can react with alcohols to form esters in the presence of an acid catalyst. Acid chlorides react with alcohols to form esters. Acid anhydrides also react with alcohols to form esters .
- Results : Esters can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, reduction .
-
- Application : Mephedrone is a β-ketoamphetamine that falls under the category of synthetic cathinones. These synthetic cathinones are a new type of designer drugs that have gained recognition due to their ability to induce hallucinations and stimulate the mind, making them prone to misuse .
- Method : The compound demonstrates solubility in water and other polar solvents, facilitating its dissolution for various applications .
- Results : The melting points for hydrochloride and hydrobromide were determined by melting point experiment and gave sharp melting points at 251.18 °C and 205.25 °C, respectively .
-
- Application : Esters are readily synthesized and naturally abundant. They are frequently the source of flavors and aromas in many fruits and flowers. Esters also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol). Soap is produced by a saponification (basic hydrolysis) reaction of a fat or oil .
- Method : Carboxylic acids can react with alcohols to form esters in the presence of an acid catalyst. Acid chlorides react with alcohols to form esters. Acid anhydrides also react with alcohols to form esters .
- Results : Esters can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, reduction .
-
- Application : Mephedrone is a β-ketoamphetamine that falls under the category of synthetic cathinones. These synthetic cathinones are a new type of designer drugs that have gained recognition due to their ability to induce hallucinations and stimulate the mind, making them prone to misuse .
- Method : The most common synthesis method involves the reaction between 2-bromo-4′-methylpropiophenone and methylamine, followed by acidification into hydrochloride or hydrobromide salt .
- Results : It is important to note that the production and distribution of Mephedrone (4-MMC) are often illegal in many jurisdictions due to its potential risks and misuse .
Eigenschaften
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-3-5-10(6-4-8)11(13)7-14-9(2)12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGKFZCRKFZPMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408864 | |
| Record name | 2-(4-methylphenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-2-oxoethyl acetate | |
CAS RN |
65143-37-5 | |
| Record name | 2-(4-methylphenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

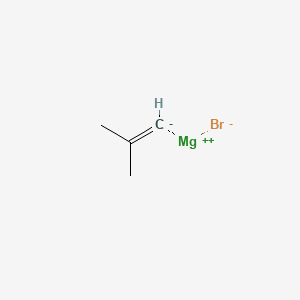
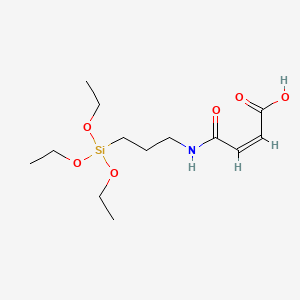
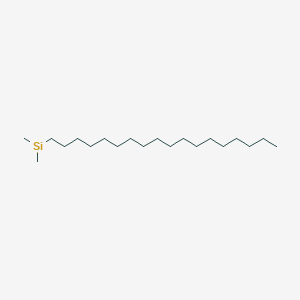
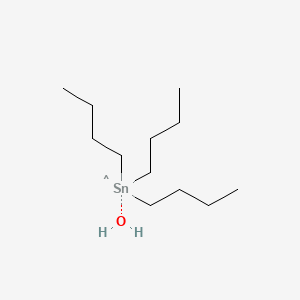

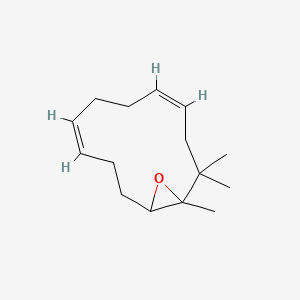
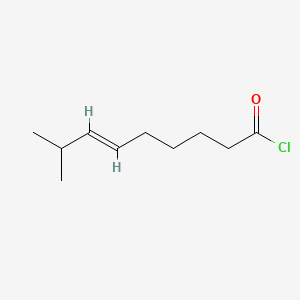
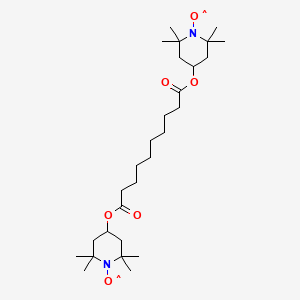
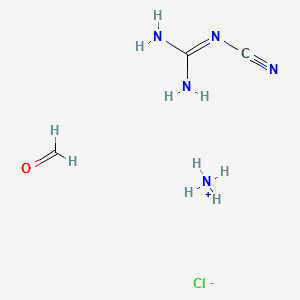
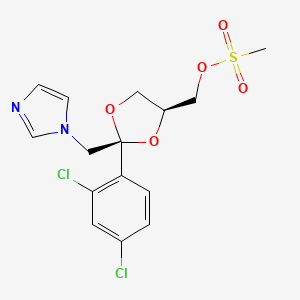

![N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B1587885.png)

